molecular formula C9H22O2Si B1449967 (R)-2-(tert-Butyl-dimethyl-silanyloxy)-propan-1-ol CAS No. 265309-82-8

(R)-2-(tert-Butyl-dimethyl-silanyloxy)-propan-1-ol

Cat. No.: B1449967
CAS No.: 265309-82-8
M. Wt: 190.35 g/mol
InChI Key: FRYOCKYIGKFINL-MRVPVSSYSA-N
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Description

®-2-(tert-Butyl-dimethyl-silanyloxy)-propan-1-ol is a chiral organosilicon compound widely used in organic synthesis. It is known for its role as a protecting group for alcohols, which helps in preventing unwanted reactions during complex synthetic processes. The compound’s unique structure, featuring a silicon atom bonded to a tert-butyl group and two methyl groups, provides stability and selectivity in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(tert-Butyl-dimethyl-silanyloxy)-propan-1-ol typically involves the protection of an alcohol group using tert-butyl-dimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

[ \text{R-OH} + \text{TBSCl} + \text{Base} \rightarrow \text{R-O-TBS} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of ®-2-(tert-Butyl-dimethyl-silanyloxy)-propan-1-ol follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-(tert-Butyl-dimethyl-silanyloxy)-propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound back to the parent alcohol.

    Substitution: The tert-butyl-dimethylsilyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the TBS group.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Parent alcohol.

    Substitution: Alcohols or other functionalized derivatives.

Scientific Research Applications

®-2-(tert-Butyl-dimethyl-silanyloxy)-propan-1-ol is extensively used in scientific research due to its versatility:

    Chemistry: It serves as a protecting group for alcohols in multi-step organic syntheses, allowing for selective reactions and protecting sensitive functional groups.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.

    Medicine: It aids in the development of drug candidates by protecting hydroxyl groups during the synthesis of complex molecules.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ®-2-(tert-Butyl-dimethyl-silanyloxy)-propan-1-ol involves the formation of a stable silyl ether linkage, which protects the hydroxyl group from nucleophilic attacks and other reactive species. The tert-butyl-dimethylsilyl group provides steric hindrance, enhancing the stability of the protected alcohol. The removal of the protecting group is typically achieved through the use of fluoride ions, which cleave the silicon-oxygen bond.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl-diphenylsilyloxy-propan-1-ol
  • Triisopropylsilyloxy-propan-1-ol
  • Trimethylsilyloxy-propan-1-ol

Uniqueness

®-2-(tert-Butyl-dimethyl-silanyloxy)-propan-1-ol stands out due to its balance of steric hindrance and ease of removal. The tert-butyl-dimethylsilyl group provides sufficient protection while being readily cleavable under mild conditions, making it a preferred choice in many synthetic applications.

Properties

IUPAC Name

(2R)-2-[tert-butyl(dimethyl)silyl]oxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22O2Si/c1-8(7-10)11-12(5,6)9(2,3)4/h8,10H,7H2,1-6H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYOCKYIGKFINL-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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